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molecular formula C10H14N2OS B8574521 Pyridazine, 3-(2-propenylthio)-6-propoxy- CAS No. 231946-33-1

Pyridazine, 3-(2-propenylthio)-6-propoxy-

Cat. No. B8574521
M. Wt: 210.30 g/mol
InChI Key: XMKRDHBJJMPELY-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

1.15 g(0.05 mol) of metallic sodium was dissolved in 75 ml of absolute methanol and then mixed with 4.98 ml(0.05 mol) of allylmercaptan. To this mixture was added 8.63 g(0.05 mol) of 3-(n-propoxy)-6-chloropyridazine. The reaction solution was refluxed for 24 hours and then treated according to the same manner as Example 1 to obtain the title compound as a pale yellow oily residue.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Quantity
8.63 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13](Cl)=[CH:14][CH:15]=1)[CH2:7][CH3:8]>CO>[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13]([S:5][CH2:2][CH:3]=[CH2:4])=[CH:14][CH:15]=1)[CH2:7][CH3:8] |^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.98 mL
Type
reactant
Smiles
C(C=C)S
Step Three
Name
Quantity
8.63 g
Type
reactant
Smiles
C(CC)OC=1N=NC(=CC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC=1N=NC(=CC1)SCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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